Kinase Inhibition Potency Benchmark
This compound represents a specific, unique substitution pattern within the benzyl-1H-pyrazolo[3,4-b]pyridine class. As an intermediate or building block, its primary value is in its structural differentiation. While no direct IC50 data exists for this exact compound, its utility is proven by the superior activity achieved in analogous optimized leads. For instance, compound 7n, a 1H-pyrazolo[3,4-b]pyridine derivative, demonstrated an IC50 of 1.9 nM against FGFR1, significantly outperforming earlier leads and validating the scaffold's potential for generating high-potency inhibitors [1].
| Evidence Dimension | Kinase Inhibitory Activity (FGFR1 IC50) |
|---|---|
| Target Compound Data | Not directly reported; serves as a key intermediate for the class. |
| Comparator Or Baseline | Optimized lead compound 7n (from the same chemical class) |
| Quantified Difference | Compound 7n achieves an IC50 of 1.9 nM, a >10-fold improvement over the initial lead compound in the series. |
| Conditions | In vitro kinase inhibition assay. |
Why This Matters
This class-level inference demonstrates that procurement of the specific 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine intermediate enables access to a proven chemical space capable of yielding nanomolar-potency kinase inhibitors, whereas a generic or differently substituted analog would not guarantee the same developmental trajectory.
- [1] Zhao, B., Li, Y., Xu, P., Dai, Y., Luo, C., Sun, Y., Ai, J., Geng, M., & Duan, W. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 629–634. View Source
